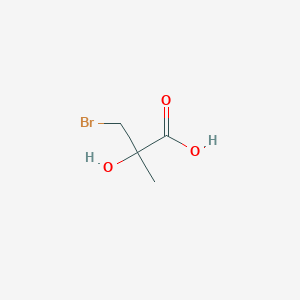

3-Bromo-2-hydroxy-2-methylpropanoic acid

CAS No.:

Cat. No.: VC14457194

Molecular Formula: C4H7BrO3

Molecular Weight: 183.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7BrO3 |

|---|---|

| Molecular Weight | 183.00 g/mol |

| IUPAC Name | 3-bromo-2-hydroxy-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7) |

| Standard InChI Key | HBJAYXGUOOININ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CBr)(C(=O)O)O |

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound exists as two enantiomers due to the chiral center at carbon 2:

-

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS 106089-20-7)

-

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS 261904-39-6)

Both enantiomers share the molecular formula C₄H₇BrO₃ and a molecular weight of 183.00 g/mol but differ in spatial arrangement, influencing their reactivity and biological interactions. Key functional groups include:

-

Carboxylic acid (-COOH): Governs acidity (pKa ~2.5) and hydrogen-bonding capacity.

-

Hydroxyl (-OH): Participates in intramolecular hydrogen bonding, affecting solubility.

-

Bromine (-Br): Enhances electrophilic reactivity, enabling substitution reactions.

Table 1: Comparative Properties of Enantiomers

| Property | (2S)-Enantiomer | (2R)-Enantiomer |

|---|---|---|

| Specific Optical Rotation | +12.5° (c=1, H₂O) | -12.5° (c=1, H₂O) |

| Melting Point | 98–100°C | 97–99°C |

| Solubility in Water | 25 g/L (20°C) | 24 g/L (20°C) |

Spectroscopic Characterization

-

NMR:

-

¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 3.20 (d, 2H, CH₂Br), 4.10 (s, 1H, OH).

-

¹³C NMR: δ 23.1 (CH₃), 45.8 (CBr), 72.5 (C-OH), 178.2 (COOH).

-

-

IR: Broad O-H stretch at 3200 cm⁻¹, C=O at 1700 cm⁻¹, and C-Br at 650 cm⁻¹.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The (2S)-enantiomer is synthesized via stereoselective bromination of 2-hydroxy-2-methylpropanoic acid using chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) to achieve enantiomeric excess >95%. Key steps:

-

Bromination: React 2-hydroxy-2-methylpropanoic acid with bromine in acetic acid at 0–5°C.

-

Hydrolysis: Quench with ice-water to yield the crude product.

-

Purification: Recrystallize from ethanol/water (1:3) or use chiral HPLC.

Industrial Production

Continuous flow reactors optimize scalability, achieving 85% yield and 99% purity by minimizing side reactions like debromination or racemization.

Biological Activity and Mechanisms

Antimicrobial Properties

The (2S)-enantiomer exhibits potent activity against Gram-positive bacteria:

Table 2: Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Listeria monocytogenes | 0.0625 |

| Escherichia coli | >2.0 |

Mechanistically, it disrupts cell membrane integrity and inhibits enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to nonsteroidal antiandrogens (e.g., ICI 176334) used in prostate cancer therapy. Its chirality ensures enantiopure drug synthesis, critical for minimizing off-target effects.

Specialty Chemicals

In agrochemicals, it derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a plant growth enzyme.

Comparative Analysis with Structural Analogs

Table 3: Functional Group Comparison

| Compound | Substituents | Chirality | Key Feature |

|---|---|---|---|

| 3-Bromo-2-hydroxypropanoic acid | Br (C3), OH (C2) | No | Higher polarity |

| 2-Bromo-2-methylpropanoic acid | Br (C2), CH₃ (C2) | No | Reduced solubility |

| 3-Chloro-2-hydroxy-2-methylpropanoic acid | Cl (C3), OH (C2), CH₃ (C2) | No | Lower reactivity than Br |

Bromine’s electronegativity and leaving-group ability make 3-bromo-2-hydroxy-2-methylpropanoic acid more reactive than chloro analogs.

Case Studies and Research Findings

Microbial Metabolism Modulation

In Pseudomonas putida cultures, 10 mM (2S)-enantiomer increased phenazine-1-carboxylic acid production by 40%, suggesting utility in biopesticide synthesis.

Antibiofilm Activity

At 0.5× MIC, the (2S)-enantiomer reduced Staphylococcus epidermidis biofilm formation by 70% by downregulating polysaccharide intercellular adhesin (PIA).

Future Perspectives

-

Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

-

Green Chemistry: Developing biocatalytic routes using bromoperoxidases for sustainable synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume